2-(7-(4-Methoxybenzoyl)-2-methyl-1H-indol-3-yl)acetic acid 2-(7-(4-Methoxybenzoyl)-2-methyl-1H-indol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 106287-95-0
VCID: VC20765851
InChI: InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22)
SMILES: CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

2-(7-(4-Methoxybenzoyl)-2-methyl-1H-indol-3-yl)acetic acid

CAS No.: 106287-95-0

Cat. No.: VC20765851

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

2-(7-(4-Methoxybenzoyl)-2-methyl-1H-indol-3-yl)acetic acid - 106287-95-0

Specification

CAS No. 106287-95-0
Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name 2-[7-(4-methoxybenzoyl)-2-methyl-1H-indol-3-yl]acetic acid
Standard InChI InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22)
Standard InChI Key OZVQOKMMDTWWGF-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O
Canonical SMILES CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator